molecular formula C9H11NO3 B1350464 4-butyryl-1H-pyrrole-2-carboxylic acid CAS No. 111468-95-2

4-butyryl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1350464
CAS No.: 111468-95-2
M. Wt: 181.19 g/mol
InChI Key: UONGLVQLBJRCSR-UHFFFAOYSA-N
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Description

4-Butyryl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyryl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Butyryl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert it into different pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce different pyrrole derivatives.

Scientific Research Applications

4-Butyryl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-butyryl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: A simpler derivative with similar chemical properties.

    4-Acetyl-1H-pyrrole-2-carboxylic acid: Another derivative with an acetyl group instead of a butyryl group.

    Indole-2-carboxylic acid: A structurally related compound with an indole ring instead of a pyrrole ring.

Uniqueness: 4-Butyryl-1H-pyrrole-2-carboxylic acid is unique due to its butyryl group,

Properties

IUPAC Name

4-butanoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONGLVQLBJRCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377449
Record name 4-butyryl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111468-95-2
Record name 4-(1-Oxobutyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111468-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butyryl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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